molecular formula C9H7NO5 B064863 Methyl 3-formyl-5-nitrobenzoate CAS No. 172899-78-4

Methyl 3-formyl-5-nitrobenzoate

Cat. No.: B064863
CAS No.: 172899-78-4
M. Wt: 209.16 g/mol
InChI Key: VWRFFTKYHYLALS-UHFFFAOYSA-N
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Description

Methyl 3-formyl-5-nitrobenzoate is an organic compound with the molecular formula C9H7NO5 It is characterized by the presence of a formyl group (–CHO) and a nitro group (–NO2) attached to a benzoate ester

Mechanism of Action

Mode of Action

The mode of action of Methyl 3-formyl-5-nitrobenzoate is currently unknown due to the lack of scientific studies on this specific compound . The compound’s interaction with its targets and any resulting changes would need to be determined through experimental studies.

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. For this compound, it is known that the compound should be stored at 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-formyl-5-nitrobenzoate can be synthesized through several methods. One common approach involves the nitration of methyl 3-formylbenzoate. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-formyl-5-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (–NH2) using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Oxidation: The formyl group can be oxidized to a carboxylic acid (–COOH) using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group acts as a directing group, influencing the position of incoming substituents.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Reduction: Methyl 3-formyl-5-aminobenzoate.

    Oxidation: Methyl 3-carboxy-5-nitrobenzoate.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 3-formyl-5-nitrobenzoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of biochemical assays and as a probe in studying enzyme activities, particularly those involving nitroaromatic compounds.

    Medicine: Research into its derivatives has shown potential in developing pharmaceuticals, particularly in the design of anti-inflammatory and antimicrobial agents.

    Industry: It is used in the production of dyes, pigments, and other materials where specific functional groups are required for desired properties.

Comparison with Similar Compounds

Methyl 3-formyl-5-nitrobenzoate can be compared with other nitrobenzoate derivatives, such as:

    Methyl 4-formyl-3-nitrobenzoate: Similar in structure but with different positional isomerism, leading to variations in reactivity and applications.

    Methyl 3-formyl-2-nitrobenzoate:

    Methyl 3-nitrobenzoate: Lacks the formyl group, resulting in different reactivity and applications.

The uniqueness of this compound lies in the specific positioning of its functional groups, which influences its chemical behavior and suitability for various applications.

Biological Activity

Methyl 3-formyl-5-nitrobenzoate (CAS No. 172899-78-4) is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C9_9H7_7N2_2O4_4
  • Molecular Weight : 195.16 g/mol
  • Appearance : Yellow crystalline solid

Synthesis

The synthesis of this compound typically involves the nitration of benzoic acid derivatives followed by formylation. The process can be summarized as follows:

  • Nitration : The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the 5-position.
  • Formylation : The introduction of the formyl group can be achieved using formic acid or other formylating agents under acidic conditions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus<0.03125 μg/mL
Escherichia coli1–4 μg/mL
Pseudomonas aeruginosa1–8 μg/mL
Enterococcus faecalis<0.25 μg/mL

These results suggest that this compound may serve as a potential lead compound for developing new antibacterial agents, particularly against multidrug-resistant strains.

Anti-HIV Activity

Another area of interest is the compound's activity against HIV. In vitro studies have shown that certain derivatives of this compound can inhibit HIV-1 replication in MT-4 cells. The structure–activity relationship (SAR) analysis indicates that modifications to the nitro group and the position of substituents significantly influence antiviral potency.

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results showed potent activity with an MIC value significantly lower than conventional antibiotics, suggesting its potential use in treating resistant infections.
  • HIV Inhibition Study : In a study focusing on HIV inhibition, this compound was found to inhibit viral replication effectively at low concentrations. The study highlighted the importance of specific structural features that enhance binding affinity to HIV reverse transcriptase.

Structure–Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its structural components. Key observations include:

  • Nitro Group Positioning : The presence and position of the nitro group are critical for enhancing antimicrobial and antiviral activities.
  • Substituent Variations : Variations at the 4 and 6 positions have been shown to modulate activity, with specific configurations yielding better inhibitory effects.

Properties

IUPAC Name

methyl 3-formyl-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5/c1-15-9(12)7-2-6(5-11)3-8(4-7)10(13)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRFFTKYHYLALS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445717
Record name METHYL 3-FORMYL-5-NITROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172899-78-4
Record name METHYL 3-FORMYL-5-NITROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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